molecular formula C8H10N2O2 B14554857 3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene CAS No. 61977-80-8

3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene

Cat. No.: B14554857
CAS No.: 61977-80-8
M. Wt: 166.18 g/mol
InChI Key: MKXRTUJOKFVBST-UHFFFAOYSA-N
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Description

3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene is a chemical compound characterized by its unique spiro structure, which includes an isocyanate group, an oxazoline ring, and a spiro linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an isocyanate group and an oxazoline ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, toluene

    Catalysts: Triethylamine, pyridine

Major Products

    Ureas: Formed from the reaction with amines

    Carbamates: Formed from the reaction with alcohols

    Amines and Carbon Dioxide: Formed from hydrolysis

Scientific Research Applications

3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as the formation of ureas and carbamates in organic synthesis. In corrosion inhibition, the compound forms a protective film on the metal surface, preventing further corrosion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar spiro compounds that may lack this functional group and, consequently, the same range of applications .

Properties

CAS No.

61977-80-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene

InChI

InChI=1S/C8H10N2O2/c11-6-9-7-5-8(12-10-7)3-1-2-4-8/h1-5H2

InChI Key

MKXRTUJOKFVBST-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=NO2)N=C=O

Origin of Product

United States

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